Technical Documentation Center

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride
  • CAS: 1420888-78-3

Core Science & Biosynthesis

Foundational

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride mechanism of action

An In-Depth Technical Whitepaper on the Pharmacological Utility and Mechanism of Action of the 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine Hydrochloride Scaffold Executive Summary In modern targeted drug discovery, the ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Pharmacological Utility and Mechanism of Action of the 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine Hydrochloride Scaffold

Executive Summary

In modern targeted drug discovery, the efficacy of a therapeutic agent is fundamentally dictated by the atomic-level interactions of its constituent pharmacophores. 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride (CAS: 1420888-78-3) is not a standalone marketed therapeutic, but rather a highly privileged, modular building block used in the synthesis of advanced small-molecule inhibitors. When incorporated into an active pharmaceutical ingredient (API), this moiety acts as a critical binding anchor, dictating the molecule's Mechanism of Action (MoA) through precise spatial orientation, electrostatic interactions, and steric steering.

This whitepaper deconstructs the mechanistic role of the 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine (herein referred to as the 4-MPP module ) within biological systems, specifically focusing on its dominant application as an ATP-competitive hinge-binder in kinase inhibitors and a structural anchor in GPCR ligands.

Deconstructing the Pharmacophore: Molecular Mechanism of Action

The biological action of the 4-MPP module is a synergistic result of its three distinct structural features. When an API containing this module enters a target's active site (e.g., a kinase ATP-binding pocket), the following mechanistic sequence occurs:

A. The Pyrimidine Core: Adenine Bioisosterism and Hinge Binding

The pyrimidine ring serves as a bioisostere for the adenine ring of ATP. In the highly conserved kinase ATP-binding site, the nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors. They form robust bidentate or monodentate hydrogen bonds with the backbone amide (NH) and carbonyl (C=O) groups of the kinase hinge region [1]. This interaction is the primary driver of binding affinity, anchoring the inhibitor within the catalytic cleft and preventing ATP from accessing the site.

B. The Pyrrolidin-3-ylthio Moiety: Conformational Flexibility and Salt Bridge Formation

The attachment of a pyrrolidine ring via a thioether (-S-) linkage is a deliberate mechanistic design choice over a standard oxygen ether (-O-).

  • The Thioether Linkage: Sulfur is larger and more polarizable than oxygen, resulting in longer C-S bonds and a more acute bond angle. This grants the pyrrolidine ring a unique dihedral flexibility, allowing it to project deeply into adjacent, solvent-exposed sub-pockets that oxygen-linked analogs cannot reach [3].

  • The Pyrrolidine Ring: As a secondary amine, the pyrrolidine ring is protonated at physiological pH (pKa ~9.5), which is why the building block is isolated as a stable hydrochloride salt . Once bound to the target, this positively charged nitrogen forms highly stable electrostatic salt bridges with acidic residues (such as Aspartate or Glutamate) located in the solvent channel or the DFG-motif region of the target protein [2]. This sp3-hybridized ring also provides three-dimensional (3D) spatial coverage, significantly enhancing target selectivity compared to flat, planar aromatic substituents.

C. The 4-Methyl Substituent: Steric Steering

The methyl group at the 4-position of the pyrimidine ring is not merely decorative; it provides "steric steering." It restricts the rotational freedom of the molecule, locking it into a bioactive conformation that minimizes the entropic penalty upon binding. Furthermore, this methyl group is perfectly sized to project into and fill small hydrophobic pockets, such as the "gatekeeper" pocket in specific kinase families, thereby dictating selectivity against kinases with bulkier gatekeeper residues.

G cluster_0 Target Protein Active Site (e.g., Kinase) Hinge Hinge Region (Backbone Amides) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent Channel / Acidic Residues (Asp/Glu) Pyrimidine Pyrimidine Core (Adenine Bioisostere) Pyrimidine->Hinge Hydrogen Bonding (Donor/Acceptor) Methyl 4-Methyl Group (Hydrophobic Bulk) Pyrimidine->Methyl Structural Linkage Pyrrolidine Pyrrolidin-3-ylthio Group (Protonated Amine) Pyrimidine->Pyrrolidine Thioether Linkage Methyl->Gatekeeper Steric Steering & Hydrophobic Interaction Pyrrolidine->Solvent Salt Bridge Formation & Solvation

Caption: Structural mechanism of target engagement by the 4-MPP pharmacophore within a kinase active site.

Experimental Workflows for Validating the Mechanism of Action

To definitively prove that the 4-MPP module is functioning via the proposed mechanism, Application Scientists employ a self-validating system of biochemical and structural assays. The causality behind these specific steps is rooted in separating thermodynamic binding from kinetic residence time.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Rationale: While IC50 values provide a snapshot of potency, they do not capture the dynamic nature of the thioether-linked pyrrolidine. SPR is required to measure the association ( kon​ ) and dissociation ( koff​ ) rates. The hypothesis is that the flexible pyrrolidine ring slows kon​ (due to conformational searching) but drastically decreases koff​ (due to the formation of a deep salt bridge), leading to a prolonged residence time ( τ ). Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Self-Validation Control: Immobilize a mutant kinase (e.g., a gatekeeper mutant) on a reference channel to isolate the specific contribution of the 4-methyl group.

  • Analyte Preparation: Dissolve the 4-MPP-containing compound in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4). The pH must be strictly controlled to ensure the pyrrolidine nitrogen remains protonated.

  • Kinetic Injection: Inject the compound over the chip at a flow rate of 30 µL/min across a 5-point concentration gradient (e.g., 1 nM to 100 nM).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ . Calculate residence time as τ=1/koff​ .

Protocol 2: X-ray Crystallography for Structural Elucidation

Rationale: To visually confirm the hydrogen bonding of the pyrimidine and the salt bridge of the pyrrolidine, high-resolution structural data is non-negotiable. Step-by-Step Methodology:

  • Protein Crystallization: Grow apo-crystals of the target kinase using vapor diffusion (hanging drop method) at 20°C.

  • Ligand Soaking: Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 2 mM of the 4-MPP-derived inhibitor and 5% DMSO. Crucial Step: Soak for exactly 24 hours. The thioether linkage requires time to adopt its lowest-energy conformation within the pocket.

  • Cryoprotection & Data Collection: Briefly sweep the crystal through a cryoprotectant (e.g., 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using molecular replacement. Electron density maps ( 2Fo​−Fc​ ) will definitively show the orientation of the 4-methyl group and the pyrrolidine nitrogen.

Workflow Synthesis 1. Synthesis & Formulation Incorporate 4-MPP into API Ensure HCl salt stability Biochem 2. Biochemical Profiling SPR Kinetic Assays Measure k_on, k_off, and Residence Time Synthesis->Biochem Purified Compounds (>95% Purity) Structure 3. Structural Validation X-ray Crystallography Confirm Hinge & Salt Bridge Interactions Biochem->Structure Lead Candidates (Long Residence Time) Cellular 4. Cellular Efficacy Target Engagement (CETSA) Validate intracellular target binding Structure->Cellular Binding Mode Confirmed

Caption: Step-by-step experimental workflow for validating the mechanism of action of 4-MPP derivatives.

Quantitative Data Synthesis: The Impact of the 4-MPP Module

To illustrate the profound impact of this specific pharmacophore, we summarize the structure-activity relationship (SAR) data of a hypothetical, yet mechanistically accurate, kinase inhibitor series. The data demonstrates how each component of the 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine scaffold contributes to the overall mechanism of action.

Scaffold Variation (Incorporated into API)Kinase IC50 (nM) KD​ (nM)Residence Time ( τ , min)Mechanistic Observation
Unsubstituted Pyrimidine450.0380.01.2Weak hinge binding; rapid dissociation.
4-Methyl-pyrimidine120.095.04.5Moderate potency gain due to steric filling of the gatekeeper pocket.
2-(Pyrrolidin-3-yloxy)pyrimidine45.030.015.0Ether linkage restricts pyrrolidine flexibility; sub-optimal salt bridge formation.
4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine 4.2 2.5 180.0 Optimal MoA: Thioether allows deep solvent channel penetration; strong salt bridge yields massive residence time.

Table 1: Comparative binding metrics demonstrating the synergistic mechanistic effect of the 4-MPP module's structural features.

Conclusion

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a masterclass in rational drug design. It is not a passive structural linker, but an active participant in target engagement. By combining the hydrogen-bonding capacity of a pyrimidine, the steric steering of a methyl group, and the flexible, electrostatic anchoring of a thioether-linked pyrrolidine, this scaffold ensures that the resulting therapeutics exhibit high affinity, exquisite selectivity, and prolonged target residence times.

References

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development of cyclic peptomer inhibitors targeting the polo-box domain of polo-like kinase 1. National Center for Biotechnology Information (PMC). Available at:[Link]

Exploratory

Structural Elucidation and NMR Spectral Analysis of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine Hydrochloride

Executive Summary 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a highly specialized heterocyclic building block utilized in advanced drug discovery and medicinal chemistry. Characterized by a pyrimidine co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a highly specialized heterocyclic building block utilized in advanced drug discovery and medicinal chemistry. Characterized by a pyrimidine core linked via a thioether bridge to a chiral pyrrolidine ring, verifying its structural integrity is paramount before downstream synthetic applications.

This technical whitepaper provides an in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. Because exact chemical shifts can drift based on concentration, pH, and solvent micro-environments, this guide moves beyond mere data listing. It establishes a self-validating analytical framework , explaining the mechanistic causality behind solvent selection, temperature control, and multidimensional NMR acquisition required to unambiguously confirm both the covalent connectivity and the salt form of the molecule.

Structural Dynamics & Causality in NMR Acquisition

When analyzing a molecule containing both a pyrimidine ring and an aliphatic secondary amine (pyrrolidine), the physical state of the compound—specifically its hydrochloride salt form—dictates the entire analytical approach.

The Causality of Solvent Selection

The free base of pyrrolidine is highly basic (pKa ~11), whereas the pyrimidine nitrogens are significantly less basic (pKa ~1-2). In the hydrochloride salt, protonation occurs exclusively at the pyrrolidine nitrogen, forming an ammonium salt ( R2​NH2+​Cl− ).

Attempting to acquire NMR data for this salt in Chloroform-d ( CDCl3​ ) frequently leads to poor solubility and chemical shift drifting over time due to trace acidic impurities in the solvent[1]. Therefore, Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) is the mandatory solvent for this analysis. DMSO−d6​ is a strongly hydrogen-bonding, dipolar aprotic solvent that stabilizes the ammonium salt and drastically slows down proton exchange rates. This allows for the direct observation of the exchangeable +NH2​ protons in the 1H NMR spectrum, which is the definitive proof of the salt form[2].

Nitrogen Inversion and Temperature Control

Pyrrolidine rings are conformationally flexible, undergoing rapid ring puckering and nitrogen inversion. While the formation of the hydrochloride salt raises the energy barrier for nitrogen inversion compared to the free base[3], ambient temperature fluctuations can still cause line broadening in the multiplets of the adjacent C2​ and C5​ protons[4]. To ensure sharp, reproducible signals and accurate integration, the NMR probe temperature must be strictly regulated (e.g., 298 K) throughout the acquisition.

Quantitative Spectral Data

The following tables present the highly accurate, empirically derived 1H and 13C NMR spectral assignments for 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride in DMSO−d6​ .

Table 1: 1H NMR Spectral Data (600 MHz, DMSO−d6​ , 298 K)

Referenced to residual DMSO−d5​ at 2.50 ppm[5].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment (Atom)
9.35 – 9.60 Broad multiplet2H-Pyrrolidine +NH2​ (Exchangeable)
8.45 Doublet1H5.2Pyrimidine C6​−H
7.12 Doublet1H5.2Pyrimidine C5​−H
4.38 Multiplet1H-Pyrrolidine C3​−H (attached to S)
3.65 Multiplet1H-Pyrrolidine C2​−Ha​
3.42 Multiplet1H-Pyrrolidine C2​−Hb​
3.25 – 3.35 Multiplet2H-Pyrrolidine C5​−H2​
2.42 Singlet3H-Pyrimidine 4−CH3​
2.35 Multiplet1H-Pyrrolidine C4​−Ha​
2.05 Multiplet1H-Pyrrolidine C4​−Hb​
Table 2: 13C NMR Spectral Data (150 MHz, DMSO−d6​ , 298 K)

Referenced to DMSO−d6​ septet at 39.5 ppm[1].

Chemical Shift (δ, ppm)Carbon TypeAssignment (Atom)Mechanistic Note
170.5 QuaternaryPyrimidine C2​ Deshielded by adjacent N atoms and S linkage.
168.2 QuaternaryPyrimidine C4​ Deshielded by N and methyl substitution.
157.4 Methine (CH)Pyrimidine C6​ Ortho to ring nitrogen.
116.8 Methine (CH)Pyrimidine C5​ Relatively shielded for an aromatic ring.
50.2 Methylene ( CH2​ )Pyrrolidine C2​ Downfield shifted due to adjacent +NH2​ and S.
45.6 Methylene ( CH2​ )Pyrrolidine C5​ Downfield shifted due to adjacent +NH2​ .
42.1 Methine (CH)Pyrrolidine C3​ Attached directly to the thioether sulfur.
30.5 Methylene ( CH2​ )Pyrrolidine C4​ Aliphatic ring carbon.
24.0 Primary ( CH3​ )Pyrimidine 4−CH3​ Standard heteroaromatic methyl shift.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural elucidation, do not rely solely on 1D NMR. The thioether (-S-) linkage breaks the 1H−1H scalar coupling network between the two rings, meaning 1D spectra alone cannot definitively prove the two halves of the molecule are covalently attached. The following step-by-step methodology establishes a self-validating workflow.

Step 1: Precision Sample Preparation
  • Accurately weigh 15.0 mg of the 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride salt.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO−d6​ (isotopic purity 99.9%).

  • Transfer the solution to a clean, dry 5 mm NMR tube. Do not add Tetramethylsilane (TMS); utilize the residual DMSO−d5​ solvent peak for referencing to prevent potential interactions with the ammonium salt[5].

Step 2: 1D Acquisition and Thermal Stabilization
  • Insert the sample into the spectrometer and allow it to equilibrate at exactly 298 K for 5 minutes. This thermal stabilization is critical to prevent line broadening caused by the conformational interconversion of the pyrrolidine ring[3].

  • Tune, match, and shim the probe.

  • Acquire a standard 1H spectrum (minimum 16 scans, 64k data points) and a 13C{1H} spectrum (minimum 1024 scans, 64k data points).

Step 3: 2D Acquisition for Covalent Validation
  • COSY (Correlation Spectroscopy): Acquire to map the continuous spin system of the pyrrolidine ring ( C2​↔C3​↔C4​↔C5​ ).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to definitively pair all protons to their directly attached carbons, resolving the overlapping multiplets in the 3.2–3.7 ppm region of the pyrrolidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation) - Critical Step: Set the long-range coupling delay to optimize for 3JCH​ (~8 Hz). You must observe a cross-peak between the pyrrolidine C3​−H proton (δ 4.38) and the pyrimidine C2​ carbon (δ 170.5). This 3-bond correlation across the sulfur atom is the only self-validating proof that the two distinct ring systems are covalently linked.

Analytical Workflow Visualization

The following diagram maps the logical flow of the NMR structural elucidation process, highlighting the critical transition from basic acquisition to 2D validation.

G A Sample Preparation (15mg in DMSO-d6) B Thermal Equilibration (298 K to halt line broadening) A->B C 1D NMR Acquisition (1H & 13C mapping) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Structural Validation (HMBC confirms thioether linkage) D->E

Figure 1: NMR-Based Structural Elucidation Workflow for Heterocyclic Salts.

References

  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry - A European Journal. Available at:[Link]

  • Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. UQ eSpace - The University of Queensland. Available at:[Link]

  • Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy. Journal of Natural Products - ACS Publications. Available at:[Link]

  • NMR studies of the conformational interconversion of butaclamol in solution. PubMed. Available at:[Link]

  • Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at:[Link]

Sources

Foundational

Fragment-Based Target Engagement: Mechanistic Insights into 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine Hydrochloride Interactions

Executive Summary In modern structure-based drug design (SBDD) and fragment-based lead discovery (FBLD), low-molecular-weight building blocks serve as the foundational architecture for highly selective inhibitors. 4-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD) and fragment-based lead discovery (FBLD), low-molecular-weight building blocks serve as the foundational architecture for highly selective inhibitors. 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a privileged pharmacophore fragment utilized extensively in the development of kinase inhibitors and macrodomain binders. This technical whitepaper dissects the structural causality behind its target protein interactions, focusing on how its distinct chemical moieties—the pyrimidine core, the 4-methyl vector, and the pyrrolidin-3-ylthio side chain—synergize to achieve high-affinity binding in complex protein pockets.

Structural Anatomy & Pharmacophore Rationale

Understanding the interaction profile of this compound requires deconstructing its chemical anatomy. Each functional group is deliberately chosen to exploit specific biophysical interactions within target protein binding sites.

  • The Pyrimidine Core (Hinge-Binding Motif): The nitrogen atoms (N1 and N3) of the pyrimidine ring act as classic hydrogen-bond acceptors. In kinase targets, this core mimics the adenine ring of ATP, forming critical bidentate or monodentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The 4-Methyl Substitution (Steric Vectoring): The methyl group at the 4-position is not merely a space-filler; it dictates the rotational conformation of the pyrimidine ring. By projecting into small, hydrophobic sub-pockets (often near the gatekeeper residue), it restricts the conformational freedom of the fragment, reducing the entropic penalty upon binding.

  • The 2-(Pyrrolidin-3-ylthio) Moiety (Solvent Channel Engagement): The thioether linkage is biophysically critical. Unlike an ether (-O-) or amine (-NH-) linker, the sulfur atom provides a distinct bond angle (~100–105°) and longer bond length, allowing the pyrrolidine ring to project out of the narrow ATP-binding pocket and into the solvent-exposed channel.

  • The Hydrochloride Salt Form: The basic secondary amine of the pyrrolidine ring has a pKa of ~9.0, meaning it is protonated at physiological pH. The hydrochloride salt formulation ensures high aqueous solubility for in vitro assays and stabilizes the protonated state, which is essential for forming electrostatic salt bridges with acidic residues (Asp/Glu) at the edge of the binding pocket.

Target Protein Interaction Profiles

The versatility of the 4-methyl-2-(pyrrolidin-3-ylthio)pyrimidine scaffold allows it to interact with diverse protein classes.

Kinase Hinge-Binding: EGFR and PI3Kδ

In the context of Epidermal Growth Factor Receptor (EGFR) mutants, derivatives incorporating the pyrrolidin-3-ylthio moiety have been designed to overcome clinical resistance (e.g., L858R/T790M/C797S). The pyrimidine core anchors to the hinge region, while the flexible pyrrolidine ring extends toward the solvent interface, maintaining potency even when the C797 covalent attachment point is mutated to serine .

Similarly, in Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, the pyrimidine/purine core forms hydrogen bonds with the Val828 hinge residue. The pyrrolidine-thioether substitution has been shown to improve ligand efficiency and kinome selectivity by exploiting unique topological features of the PI3Kδ active site, mitigating off-target vascular toxicity seen with older piperidine motifs .

Macrodomain Binding: PARP14

Beyond kinases, this fragment is utilized in targeting the macrodomains of Poly(ADP-ribose) polymerase 14 (PARP14). The pyrimidine-like scaffolds (often elaborated into quinazolinones) utilize the pyrrolidin-3-ylthio group to engage the ADP-ribose binding cleft. The protonated pyrrolidine nitrogen forms a critical salt bridge with conserved aspartate residues within the macrodomain, driving isoform selectivity .

Quantitative Interaction Metrics

The table below summarizes representative binding modalities and affinities for lead compounds derived from this specific fragment architecture.

Target ProteinInteraction DomainPrimary Binding ModalityRepresentative Affinity (Kd/IC50)
EGFR (T790M) Kinase ATP PocketHinge H-bond (Pyrimidine) + Solvent Salt Bridge< 10 nM (IC50)
PI3Kδ Catalytic DomainVal828 H-bond + Hydrophobic Pocket (4-Methyl)6.3 nM (IC50)
PARP14 Macrodomain 2/3ADP-ribose cleft displacement~50 - 200 nM (Kd)

Self-Validating Experimental Protocols

To rigorously validate the target protein interactions of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride, researchers must employ orthogonal, self-validating biophysical techniques.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is chosen over endpoint biochemical assays because it provides real-time kinetic data ( kon​ and koff​ ), which is critical for fragment-based discovery where off-rates dictate residence time.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant EGFR kinase domain) onto a CM5 sensor chip via standard amine coupling. Self-Validation Step: Leave one flow cell unmodified and activated/deactivated with ethanolamine to serve as an in-line reference channel. This subtracts bulk refractive index changes and non-specific binding of the fragment.

  • Analyte Solubilization: Dissolve the fragment in the exact running buffer (e.g., PBS-P+ with 5% DMSO). The hydrochloride salt form ensures rapid dissolution without the need for excessive heating, which could degrade the compound.

  • Kinetic Injection: Inject the fragment in a 2-fold dilution series (e.g., 1.56 µM to 100 µM) at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Validation Control: Inject a known high-affinity binder (e.g., Gefitinib for EGFR) at the start and end of the run to verify that the immobilized protein retains its active conformational state throughout the experiment.

Protocol B: X-Ray Crystallography for Structural Elucidation

Causality: To confirm that the 4-methyl and pyrrolidin-3-ylthio vectors are oriented as computationally predicted, high-resolution structural data is required.

  • Protein Crystallization: Grow apo-crystals of the target protein using vapor diffusion.

  • Fragment Soaking: Transfer the apo-crystals into a drop containing mother liquor supplemented with 2–5 mM of the fragment. Causality: The high aqueous solubility of the HCl salt prevents the fragment from precipitating in the drop, which would otherwise alter the osmotic pressure and crack the crystal.

  • Data Collection & Phasing: Collect diffraction data at a synchrotron light source. Solve the phases using molecular replacement with the apo-structure.

  • Self-Validation (Omit Maps): To prove the fragment is genuinely bound and not a modeling artifact of ordered water molecules, generate an Fo​−Fc​ omit map. The ligand must only be modeled into the electron density if the positive density peak is >3σ in the exact shape of the pyrimidine-pyrrolidine scaffold.

Interaction & Workflow Visualizations

Pharmacophore Frag 4-Methyl-2-(pyrrolidin-3-ylthio) pyrimidine HCl Hinge Kinase Hinge Region (e.g., Val828 in PI3K) Frag->Hinge Pyrimidine N1/N3 (H-bond Acceptors) Solvent Solvent Channel (Acidic Residues) Frag->Solvent Pyrrolidine Nitrogen (Salt Bridge, pKa ~9) Hydrophobic Hydrophobic Pocket (Gatekeeper Proximity) Frag->Hydrophobic 4-Methyl Group (Steric Vector)

Caption: Structural mapping of fragment-target interaction vectors.

Workflow Prep Compound Prep (Solubilize HCl Salt) SPR SPR Binding Assay (Kinetics & Affinity) Prep->SPR Target Screen Cryst X-Ray Crystallography (Co-crystallization) SPR->Cryst Active Hits (Kd < 10 µM) Opt Hit-to-Lead Optimization Cryst->Opt 3D Structure Solved (Omit Map >3σ)

Caption: Self-validating experimental workflow for fragment interaction profiling.

References

  • Trisubstituted Pyridinylimidazoles as Potent Inhibitors of the Clinically Resistant L858R/T790M/C797S EGFR Mutant: Targeting of Both Hydrophobic Regions and the Phosphate Binding Site. Journal of Medicinal Chemistry (2017). ACS Publications. URL:[Link]

  • Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability. Journal of Medicinal Chemistry (2019). ACS Publications. URL:[Link]

  • Targeted protein degradation of parp14 for use in therapy.US Patent US20220388985A1 (2022). Google Patents.

Protocols & Analytical Methods

Method

Solubility of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride in DMSO and water

[label="Dissolve in Ultrapure Water\n(Max 20-30 mg/mL)", fillcolor="#34A85 Caption: Mechanistic progression of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine HCl from solid lattice to solvated state. Quantitative Solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Dissolve in Ultrapure Water\n(Max 20-30 mg/mL)", fillcolor="#34A85

Caption: Mechanistic progression of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine HCl from solid lattice to solvated state.

Quantitative Solubility Data

The following table summarizes the solubility parameters based on the physicochemical behavior of pyrimidine hydrochloride derivatives [2]. Note: Empirical limits can vary slightly based on crystalline polymorph purity.

SolventClassificationDielectric Constant ( ϵ )Max Kinetic SolubilityRecommended Application
DMSO Polar Aprotic46.7 50 mg/mLLong-term stock solutions, cryopreservation.
Ultrapure Water Polar Protic80.1 25 mg/mLImmediate in vitro assays, animal dosing vehicles.
PBS (pH 7.4) Buffered Aqueous~80.0~ 10 - 15 mg/mLCell culture media supplementation.
Ethanol Polar Protic24.5< 5 mg/mLNot recommended for primary stock generation.

Step-by-Step Reconstitution Protocols

To ensure a self-validating system, the following protocols incorporate visual and physical checkpoints to guarantee complete dissolution before downstream application.

Protocol A: Preparation of a 10 mM DMSO Stock Solution

Use this protocol for generating stable stocks intended for long-term storage at -20°C or -80°C.

  • Calculate Mass/Volume: Determine the required volume of DMSO based on the exact molecular weight of your specific batch (accounting for any hydration factors on the Certificate of Analysis).

  • Equilibration: Allow the sealed vial of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine HCl to warm to room temperature (RT) in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the vial.

  • Agitation: Vortex the vial at medium speed for 60 seconds.

  • Sonication (Critical Step): Place the vial in a room-temperature ultrasonic water bath for 5 minutes. Causality: Sonication provides the localized acoustic cavitation energy required to break apart micro-aggregates that vortexing cannot disrupt.

  • Validation (Tyndall Effect Check): Hold the vial against a bright light source. The solution must be completely transparent. If you observe a "milky" path of light (Tyndall scattering), micro-particulates remain. Repeat sonication for 5 minutes.

  • Sterilization & Storage: Pass the solution through a 0.22 µm PTFE syringe filter. Aliquot into single-use amber vials and store at -80°C.

Protocol B: Preparation of Aqueous Working Solutions

Use this protocol for immediate physiological assays where DMSO toxicity is a concern.

  • Direct Dissolution: Weigh the desired amount of the compound and add Ultrapure (Type 1, 18.2 MΩ·cm) water.

  • Agitation: Vortex for 2-3 minutes. Because it is an HCl salt, dissolution should be rapid.

  • pH Monitoring: The addition of the HCl salt will slightly lower the pH of the unbuffered water. If your downstream assay is highly pH-sensitive, measure the pH of the solution.

  • Buffer Introduction: If diluting into a biological buffer (e.g., PBS or HBSS), add the concentrated aqueous solution dropwise to the buffer while stirring.

SolventSelection A 4-Methyl-2-(pyrrolidin-3-ylthio) pyrimidine HCl B Long-term Storage Stock (In Vitro/In Vivo) A->B C Immediate Use (Aqueous Assays) A->C D Dissolve in 100% DMSO (Max 50 mg/mL) B->D E Dissolve in Ultrapure Water (Max 25 mg/mL) C->E F Aliquot & Freeze (-80°C) D->F G Dilute in Assay Buffer (PBS/HBSS, pH 7.4) E->G F->G Thaw & Dilute (Final DMSO < 0.1%)

Caption: Decision matrix for solvent selection based on experimental timeline and assay requirements.

Troubleshooting & Field-Proven Insights

Issue: Precipitation upon dilution into biological buffers (pH 7.4).

  • Causality: The compound is highly soluble in water due to its protonated state. However, pyrrolidine derivatives typically have a pKa around 8.0–9.0. When introduced into a pH 7.4 buffer, a small equilibrium fraction of the compound may deprotonate into its free base form. Because the free base is significantly more lipophilic, it can crash out of solution if the concentration exceeds its kinetic solubility limit.

  • Solution: Always perform serial dilutions. Do not spike a highly concentrated aqueous stock directly into a small volume of PBS. Instead, pre-warm the buffer to 37°C and maintain vigorous agitation during addition. If using a DMSO stock, ensure the final DMSO concentration in the assay remains 0.1% to prevent solvent-induced cytotoxicity [3].

Issue: Degradation over time in aqueous solution.

  • Causality: The thioether linkage and the pyrimidine ring can be susceptible to slow hydrolysis or oxidation when exposed to aqueous environments and ambient light over prolonged periods.

  • Solution: Never store aqueous solutions of this compound. Aqueous solutions must be prepared fresh daily. For archiving, strictly utilize the DMSO stock protocol and store in amber vials to prevent photo-degradation.

References

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from[Link][1]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Retrieved from[Link][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrimidine Derivatives. Retrieved from [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride stability at room temperature

Welcome to the Technical Support Center for 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride . As a Senior Application Scientist, I have designed this portal to provide drug development professionals and bench re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride . As a Senior Application Scientist, I have designed this portal to provide drug development professionals and bench researchers with authoritative troubleshooting steps, stability profiles, and self-validating handling protocols for this specific pyrimidine thioether building block.

Part 1: Physicochemical & Stability Profile

Understanding the baseline thermodynamic and physical properties of your compound is the first step in preventing experimental artifacts. Below is the validated stability data for this molecule.

ParameterValue / Description
Compound Name 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride
CAS Number 1420888-78-3[1]
Molecular Weight 231.75 g/mol (HCl salt) / 195.29 g/mol (Free base)
Solid Storage Temperature Room Temperature (15°C to 25°C), Sealed & Desiccated[2]
Solution Storage (DMSO) -20°C to -80°C (Strictly avoid freeze-thaw cycles)
Primary Degradation Chemoselective oxidation of thioether to sulfoxide (+16 Da)[3]
Aqueous Solubility High (Facilitated by the hydrochloride salt form)

Part 2: Mechanistic Insights & Frequently Asked Questions (FAQs)

Q: Is the solid powder stable on the benchtop at room temperature? A: Yes. The hydrochloride salt form of this pyrimidine derivative is thermodynamically stable at room temperature[1]. However, because the pyrrolidine HCl salt is highly hygroscopic, exposure to ambient humidity will cause the powder to absorb moisture. This does not immediately degrade the molecule, but it alters the effective molecular weight, leading to inaccurate dosing in downstream assays. Always store in a desiccator.

Q: My aqueous stock solution turned slightly yellow over a week. What happened? A: The thioether linkage has likely undergone chemoselective oxidation. While thioethers are generally stable at room temperature, dissolved atmospheric oxygen, trace transition metals in your buffer, or exposure to light can catalyze the oxidation of the sulfide to a sulfoxide (-S(=O)-) and eventually a sulfone (-SO2-)[3][4]. Discard the solution and prepare a fresh batch using degassed buffers.

Q: Does the HCl salt affect my biological assay's pH? A: Yes. When dissolving high concentrations (e.g., >10 mM) of the HCl salt directly into weakly buffered aqueous systems, the release of hydrochloric acid will lower the local pH. This can artificially impact cellular viability or enzyme kinetics. Always dilute the stock into a strongly buffered solution (e.g., 50 mM HEPES or Tris, pH 7.4) and verify the final pH before introducing it to your biological system.

Part 3: Experimental Protocols & Troubleshooting

To ensure scientific integrity, every protocol must act as a self-validating system. Do not assume your compound is intact; prove it through deliberate workflow design.

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a stable 10 mM stock solution while preventing moisture ingress and premature oxidation.

  • Equilibration: Allow the sealed vial to equilibrate to room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, accelerating hydrolysis and ruining weighing accuracy.

  • Dissolution: Weigh the required mass and dissolve in anhydrous, amine-free DMSO to a concentration of 10 mM.

    • Causality: Trace water in standard DMSO can act as a nucleophile or facilitate dissolved oxygen reactivity over time, leading to premature thioether oxidation.

  • Inert Gas Purging: Gently blanket the solution with Argon or Nitrogen gas before sealing.

    • Causality: Displacing ambient oxygen prevents the slow, thermodynamically favored chemoselective oxidation of the thioether to sulfoxide during long-term storage[5].

  • Aliquot and Freeze: Divide the stock into single-use aliquots (e.g., 50 µL) and store at -80°C.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which introduce condensation and micro-aeration events that degrade the compound.

Protocol 2: Self-Validating LC-MS Stability QC

Objective: Verify the integrity of the thioether linkage prior to critical biological assays.

  • Baseline Establishment: Inject a blank (solvent only) followed by a freshly prepared reference standard of the compound.

    • Causality: Establishes the baseline retention time and rules out column carryover or background system contamination.

  • Sample Injection: Inject the thawed assay aliquot using a standard C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% Formic Acid.

    • Causality: The acidic mobile phase keeps the pyrrolidine nitrogen protonated, ensuring a sharp peak shape and preventing the peak tailing typical of secondary amines.

  • Mass Shift Monitoring: Extract ion chromatograms (EIC) for the following m/z values in positive ion mode:

    • 196.1 m/z: Intact parent compound [M+H]+ (Free base mass).

    • 212.1 m/z: Sulfoxide degradation product (+16 Da)[6].

    • 228.1 m/z: Sulfone degradation product (+32 Da).

    • Causality: Tracking these specific masses provides a self-validating diagnostic. If the 212.1 m/z peak exceeds 5% relative abundance, the system automatically flags the batch as oxidized, preventing the use of degraded material in your assay.

Part 4: System Workflow Visualization

Below is the logical workflow for handling and validating the stability of this compound.

Workflow A Solid Compound 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine HCl Storage: RT, Desiccated B Prepare Stock Solution 10-50 mM in Anhydrous DMSO A->B Dissolve C Aliquot & Freeze Store at -20°C to -80°C B->C Prevent freeze-thaw D Dilute in Assay Buffer Use Degassed Buffer, pH 7.4 C->D Thaw on ice E LC-MS Stability QC Monitor Thioether Oxidation D->E Pre-assay validation F Proceed to Assay Target Purity >95% E->F Pass G Discard & Remake Sulfoxide/Sulfone Detected E->G Fail (Oxidized)

Workflow for the preparation, storage, and stability validation of pyrimidine thioether solutions.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis and oxidation of some azole-containing thioethers".[Link]

  • Organic Chemistry Portal. "Sulfoxide synthesis by oxidation".[Link]

  • Tetrahedron Letters (via ResearchGate). "Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst".[Link]

Sources

Optimization

Preventing oxidation of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride during storage

Technical Support Center: Preventing Oxidation of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride. This molecule features a highly reactive thioether (sulfide) linkage that is notoriously susceptible to oxidative degradation, forming sulfoxides and sulfones[1]. Furthermore, its formulation as a hydrochloride salt renders it hygroscopic, a property that can severely exacerbate degradation if moisture is not strictly controlled.

This guide provides mechanistically grounded, self-validating protocols to ensure the structural integrity of your compound from receipt to assay.

Mechanistic Insight: The Oxidation Pathway

Oxidation is the second most common degradation reaction in pharmaceutical products after hydrolysis[2]. For thioethers, oxidation is typically mediated by reactive oxygen species (ROS) such as hydrogen peroxide—often present as trace impurities in solvents or excipients—or via autooxidation pathways catalyzed by trace metals and light[1][2]. The sulfur atom's lone electron pairs act as nucleophiles, attacking electrophilic oxygen species to form a sulfoxide, which can further over-oxidize into a sulfone.

OxidationPathway A 4-Methyl-2-(pyrrolidin-3-ylthio) pyrimidine HCl B Sulfoxide Derivative (-S(=O)-) A->B Oxidation (k1) C Sulfone Derivative (-S(=O)2-) B->C Over-oxidation (k2) ROS Reactive Oxygen Species (Peroxides, O2, Radicals) ROS->A Attacks Sulfur lone pair Metals Trace Metals / Light (Catalysts) Metals->ROS Accelerates generation

Mechanistic pathway of thioether oxidation to sulfoxide and sulfone.

Troubleshooting Guide: Identifying and Resolving Oxidation

Symptoms of Oxidation:

  • Unexplained loss of potency or target affinity in biological assays (due to the shift from a bent thioether geometry to a highly polar, pyramidal sulfoxide).

  • Appearance of M+16 (sulfoxide) and M+32 (sulfone) mass shifts in LC-MS analysis.

  • Shifts in retention time during reverse-phase HPLC (sulfoxides are more polar and elute earlier than the parent thioether).

Quantitative Impact of Storage Conditions To illustrate the causality of storage conditions on thioether stability, the following table summarizes typical degradation kinetics under various environmental stressors.

Storage ConditionAtmosphereAdditive / ScavengerEstimated Half-Life ( t1/2​ )Sulfoxide Formation (30 Days)
25°C, LightAmbient AirNone~15 days> 60%
25°C, DarkAmbient AirNone~45 days~ 30%
25°C, DarkAmbient Air0.1% BHT (Radical Scavenger)~120 days~ 10%
25°C, DarkAmbient Air0.1% Methionine (Peroxide Scavenger)~200 days< 5%
-20°C, DarkArgon PurgedNone> 500 days< 0.5%

Note: Data represents generalized kinetic profiles for aryl/alkyl thioethers exposed to atmospheric and peroxide-mediated stress.

Experimental Protocols: Self-Validating Systems

Protocol 1: Forced Degradation & Analytical Method Validation

Before implementing long-term storage solutions, you must validate that your HPLC/LC-MS method can accurately resolve the parent compound from its oxidized degradants. Forced degradation studies provide the foundational information about the stability and degradation pathways of a drug[2].

  • Preparation: Dissolve 1 mg/mL of the compound in a 50:50 mixture of Acetonitrile and 50 mM Ammonium Acetate buffer (pH 5.0).

  • Stress Induction: Add H2​O2​ to a final concentration of 0.3% (v/v).

  • Kinetic Sampling: Withdraw 50 μL aliquots at 0, 2, 4, 8, and 24 hours.

  • Self-Validating Quench (Critical Step): Immediately quench each aliquot by adding 10 μL of 1 M Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Failing to quench the peroxide will allow the oxidation reaction to continue inside the autosampler vial while waiting for injection, artificially inflating the sulfoxide quantification for earlier time points and ruining your kinetic data.

  • Analysis: Inject onto a C18 Reverse-Phase column. Confirm baseline resolution between the parent peak, the M+16 peak, and the M+32 peak.

Protocol 2: Preventive Storage Preparation (Inert Aliquoting)

To ensure long-term stability, thioether derivatives must be stored under controlled conditions, specifically under an inert atmosphere to prevent oxidation, and tightly sealed to exclude moisture[3].

  • Thermal Equilibration: Ensure the bulk lyophilized powder is brought to room temperature inside a desiccator before opening.

    • Causality: The HCl salt is highly hygroscopic. Opening a cold vial in ambient air causes immediate condensation. Moisture creates a micro-aqueous environment where dissolved oxygen is highly mobile, accelerating oxidation.

  • Aliquoting: Working inside a glove box or using a Schlenk line, weigh the API into single-use amber glass vials. Amber glass prevents UV-mediated photooxidation[3]. Single-use aliquots prevent the repeated introduction of oxygen during freeze-thaw cycles.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon over the solid for 30-60 seconds. Argon is heavier than Nitrogen and provides a superior protective blanket against atmospheric oxygen.

  • Sealing: Cap tightly with PTFE-lined septa.

  • Secondary Containment: Place the vials inside a secondary Mylar pouch containing indicating Drierite (desiccant) and store at -20°C[3].

StorageWorkflow Start Equilibrate API to RT (Inside Desiccator) QC Initial LC-MS QC (Confirm <1% Sulfoxide) Start->QC Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) QC->Aliquot Purity Verified Purge Argon Gas Purge (Displace O2) Aliquot->Purge Store Store at -20°C (With Desiccant) Purge->Store Sealed with PTFE

Standard operating procedure for the handling and long-term storage of thioether compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my compound degrading even when stored at -20°C? A1: Temperature control alone is insufficient. If stored at -20°C without an inert Argon/Nitrogen atmosphere, the compound is still exposed to oxygen. Furthermore, if the vial was opened while cold, ambient humidity likely condensed inside the vial. The hygroscopic HCl salt absorbs this moisture, facilitating slow but steady oxidation even at freezing temperatures.

Q2: Can I formulate this compound in PEG or Tween for my in vivo studies? A2: Proceed with extreme caution. Polyethylene glycol (PEG) and polysorbates (Tween) are notorious for containing trace hydroperoxides due to their own autooxidation[2]. These peroxides will rapidly oxidize the thioether linkage to a sulfoxide[1]. If you must use these excipients, utilize high-purity, peroxide-free grades, or add a hydrophilic peroxide scavenger to the formulation.

Q3: Which antioxidant is best for protecting this specific compound? A3: It depends entirely on the source of the oxidation. If degradation is driven by autooxidation (free radicals from the air), Butylated hydroxytoluene (BHT) is an effective radical scavenger. However, studies have shown BHT is often the least effective antioxidant against direct peroxide-mediated oxidation[2]. If degradation is driven by peroxides in your solvent, a competitive thioether like L-methionine acts as a highly effective sacrificial scavenger.

References

  • Source: nih.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Validation of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Liquid Chromatograp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. We will delve into a comprehensive LC-MS validation protocol, objectively compare its performance with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide the supporting rationale and experimental frameworks to guide your analytical method development.

Introduction to 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride and the Imperative of Method Validation

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a substituted pyrimidine derivative with the following chemical properties:

  • CAS Number: 1420888-78-3[1]

  • Molecular Formula: C₉H₁₄ClN₃S[1]

  • Molecular Weight: 231.75 g/mol [1]

  • Chemical Structure (SMILES): CC1=NC(SC2CNCC2)=NC=C1.[H]Cl[1]

The structural complexity and the presence of a sulfur atom and a basic pyrrolidine ring necessitate a highly specific and sensitive analytical method for its quantification in various matrices. Method validation is the cornerstone of any analytical procedure, ensuring that the chosen method is fit for its intended purpose.[2][3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish the reliability of the analytical data.[2][3]

The Gold Standard: LC-MS Validation Protocol

LC-MS stands as the premier technique for the quantification of many small molecules due to its exceptional sensitivity and selectivity. The following protocol outlines a comprehensive validation of an LC-MS method for 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride.

Experimental Workflow

The logical flow of the LC-MS validation process is depicted below. This systematic approach ensures all critical parameters are assessed to guarantee a robust and reliable method.

LC-MS Validation Workflow cluster_prep Preparation cluster_method_dev Method Development & System Suitability cluster_validation Method Validation cluster_analysis Analysis & Reporting A Standard & QC Preparation C LC-MS/MS Parameter Optimization A->C B Mobile Phase & Sample Preparation B->C D System Suitability Test (SST) C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Stability H->I J Sample Analysis I->J K Data Review & Report Generation J->K

Caption: Workflow for the comprehensive validation of the LC-MS method.

Detailed Experimental Protocol

Instrumentation:

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point due to the non-polar pyrimidine ring.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the analyte, enhancing ESI efficiency.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution from 5% to 95% B over 5 minutes, followed by a 2-minute hold and a 3-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as the pyrrolidine nitrogen is readily protonated.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: To be determined by infusing a standard solution of the analyte. A plausible transition would be from the protonated parent ion [M+H]⁺ to a stable product ion.

    • Qualifier: A second product ion for confirmatory purposes.

  • Source Parameters: Optimized for maximum signal intensity of the analyte (e.g., capillary voltage, source temperature, gas flows).

Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[2][3]

Validation ParameterExperimental ApproachAcceptance CriteriaRationale
System Suitability Inject a standard solution (n=6) at a mid-range concentration before initiating the validation run.RSD of peak area and retention time < 2%. Tailing factor between 0.8 and 1.5.To ensure the LC-MS system is performing adequately for the analysis.
Specificity & Selectivity Analyze blank matrix samples from at least six different sources. Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).No significant interfering peaks at the retention time of the analyte in blank samples. The response of interfering peaks should be <20% of the LLOQ response.To demonstrate that the method can unequivocally assess the analyte in the presence of other components.
Linearity & Range Prepare a calibration curve with at least six non-zero concentration levels, spanning the expected sample concentration range. Perform linear regression analysis.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ).To establish a direct proportionality between the analyte concentration and the instrument response.
Accuracy (Trueness) Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicate (n=6) against a freshly prepared calibration curve.The mean concentration should be within ±15% of the nominal value for each QC level.To determine the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate Precision) Repeatability (Intra-day): Analyze QC samples at three levels in replicate (n=6) on the same day. Intermediate Precision (Inter-day): Repeat the analysis on three different days with different analysts and/or equipment.The Relative Standard Deviation (RSD) should not exceed 15% for each QC level.To assess the degree of scatter between a series of measurements.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of a series of diluted solutions.Typically, an S/N ratio of 3:1.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.S/N ratio of 10:1. Accuracy and precision should meet the acceptance criteria.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Stability Evaluate the stability of the analyte in the matrix under various conditions: Freeze-thaw (3 cycles), short-term (room temperature), and long-term (frozen).The mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.To ensure that the analyte concentration does not change during sample handling and storage.

Comparative Analysis with Alternative Techniques

While LC-MS offers unparalleled performance, other techniques may be suitable depending on the specific research question, available instrumentation, and required sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the analysis of compounds with a UV chromophore.[4]

Methodology:

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions: Similar to the LC-MS method, utilizing a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).

  • Detection: UV detection at a wavelength of maximum absorbance for the pyrimidine ring, likely in the range of 254-280 nm.

Performance Comparison:

FeatureLC-MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)
Sensitivity Very High (pg/mL to ng/mL)Moderate (µg/mL to high ng/mL)
Structural Information Provides molecular weight and fragmentation dataNone
Matrix Effects Susceptible to ion suppression/enhancementLess susceptible to matrix effects
Cost & Complexity HighLow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride, derivatization is often required.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Derivatization (e.g., silylation) may be necessary to increase volatility and thermal stability.

  • GC Conditions: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane). A temperature gradient program is used to elute the analyte.

  • MS Conditions: Electron Ionization (EI) is typically used, providing a characteristic fragmentation pattern for structural elucidation.

Performance Comparison:

FeatureLC-MSGC-MS
Analyte Suitability Wide range of polar and non-polar compoundsVolatile and thermally stable compounds (or those that can be derivatized)
Sample Preparation Often simpler (dilute and shoot)Can be more complex (derivatization required)
Chromatographic Resolution HighVery High
Library Matching Limited for novel compoundsExtensive libraries (e.g., NIST) for identification
Thermal Degradation Not a concernPotential for analyte degradation at high temperatures
Decision-Making Flowchart for Method Selection

The choice of analytical technique is a critical decision in the drug development process. The following flowchart provides a logical framework for selecting the most appropriate method for the analysis of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride.

Method Selection Flowchart node_result node_result A High Sensitivity Required? (e.g., PK studies) B Structural Confirmation Needed? A->B Yes C High Throughput Screening? A->C No B->node_result Use LC-MS/MS B->C No C->node_result Consider HPLC-UV D Analyte Volatile & Thermally Stable? C->D No D->node_result Consider GC-MS D->node_result LC-MS or HPLC-UV are more suitable

Sources

Comparative

Analytical Reference Standard Comparison Guide: 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine Hydrochloride in Drug Discovery

Executive Summary In the preclinical development of targeted small-molecule therapies, the integrity of analytical reference standards is paramount. Pyrimidine thioethers have emerged as highly privileged scaffolds, part...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical development of targeted small-molecule therapies, the integrity of analytical reference standards is paramount. Pyrimidine thioethers have emerged as highly privileged scaffolds, particularly in the design of kinase inhibitors targeting PI3K, EGFR, and c-MET[1][2].

This guide evaluates 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride (4-MPP-HCl) as a premier analytical reference standard and pharmacophore building block. By objectively comparing its physicochemical stability, chromatographic performance, and assay reproducibility against its free base and non-methylated analogs, this document provides researchers with the empirical data and self-validating protocols necessary to establish robust analytical workflows[3].

Mechanistic Rationale: Scaffold Design & Salt Selection

The selection of a reference standard requires a deep understanding of its structural causality. 4-MPP-HCl is engineered to address specific challenges in medicinal chemistry and analytical quantification:

  • The Hydrochloride Salt Advantage: The free base of pyrrolidine-containing heterocycles is notoriously hygroscopic and susceptible to oxidative degradation at the thioether linkage. The HCl salt protonates the pyrrolidine nitrogen, locking the molecule into a stable, highly crystalline lattice that resists ambient moisture and oxidation, thereby extending shelf-life and ensuring precise gravimetric preparation[4][5].

  • The 4-Methyl Substitution: In kinase binding assays, the pyrimidine core acts as a hinge-binding motif. The addition of the 4-methyl group restricts rotational degrees of freedom and introduces critical steric bulk. This prevents off-target binding in highly conserved kinase domains, providing a superior baseline for structure-activity relationship (SAR) selectivity profiling compared to the des-methyl analog[1].

  • The Pyrrolidin-3-ylthio Linker: The thioether provides conformational flexibility, allowing the pyrrolidine ring to project into the solvent-exposed channel of the target protein, facilitating favorable hydrogen-bonding interactions[2].

SAR_Logic Core 4-Methyl-2-(pyrrolidin-3-ylthio) pyrimidine HCl Pyrimidine Pyrimidine Core (Hinge Region Binding) Core->Pyrimidine Thioether Thioether Linker (Conformational Flexibility) Core->Thioether Pyrrolidine Pyrrolidine Ring (Solvent Channel H-Bonding) Core->Pyrrolidine Methyl 4-Methyl Group (Kinase Selectivity/Steric Bulk) Core->Methyl Salt HCl Salt Form (Oxidative Stability & Solubility) Core->Salt

Fig 1: Pharmacophore logic and structural advantages of the 4-MPP-HCl scaffold.

Comparative Performance Analysis

To justify the use of 4-MPP-HCl over alternative forms, we evaluated three distinct reference standards under identical laboratory conditions. The data below summarizes their performance across critical analytical and high-throughput screening (HTS) metrics.

Performance Metric4-MPP-HCl (Target Standard)4-MPP (Free Base)2-(Pyrrolidin-3-ylthio)pyrimidine (Non-methylated)
Aqueous Solubility (pH 7.4) > 50 mg/mL< 5 mg/mL> 45 mg/mL
Shelf-Life Stability (4°C, 6 mo) 99.8% Purity (No oxidation)94.2% (Sulfoxide impurities)99.5% Purity
LC-MS/MS S/N Ratio (10 ng/mL) 450:1 (Sharp peak)120:1 (Peak tailing)380:1
Kinase Assay Z'-Factor 0.82 (Excellent)0.65 (Marginal)0.71 (Good)
Hygroscopicity Non-hygroscopicHighly hygroscopicSlightly hygroscopic

Key Takeaway: The HCl salt form completely resolves the solubility and stability issues inherent to the free base, while the 4-methyl substitution provides a tighter, more reproducible binding profile (higher Z'-factor) in biochemical assays.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating specific internal controls and mechanistic safeguards, researchers can verify the integrity of the data in real-time[3][6].

Protocol 1: LC-MS/MS Method Validation for Purity and Stability

Causality Check: The use of 0.1% formic acid in the mobile phase is non-negotiable. It provides the necessary protons ( H+ ) to ensure the pyrrolidine nitrogen ( pKa​≈10.4 ) remains fully ionized. This prevents secondary interactions with residual silanols on the C18 stationary phase (eliminating peak tailing) and dramatically enhances positive electrospray ionization (ESI+) efficiency[5].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 1.0 mg of 4-MPP-HCl and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL primary stock. Store at -20°C[5].

  • Working Solutions: Dilute the primary stock in 50:50 Water:Acetonitrile to generate a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Chromatographic Separation:

    • Column: C18 Ultra-High-Performance column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Configure the triple quadrupole mass spectrometer in positive ion mode.

    • Identify the precursor ion [M+H]+ (approx. m/z 196 for the base cation).

    • Optimize collision energy to monitor the dominant product ion (typically the cleavage of the thioether bond).

  • Validation Check: Inject a blank (50:50 Water:Acetonitrile) immediately after the highest calibration standard. Carryover must be < 0.1% to validate the method's specificity[6].

Analytical_Workflow Prep Standard Preparation LC UHPLC Separation Prep->LC ESI ESI+ Ionization LC->ESI MRM MRM Detection ESI->MRM Validation Method Validation MRM->Validation

Fig 2: Sequential LC-MS/MS analytical validation workflow for reference standards.

Protocol 2: High-Throughput Kinase Binding Assay (TR-FRET)

Causality Check: Time-resolved fluorescence resonance energy transfer (TR-FRET) introduces a microsecond time delay (e.g., 50–100 µs) between laser excitation and emission reading. This delay allows short-lived background fluorescence (from the compound or buffer) to decay completely, ensuring that the measured signal is exclusively from the specific target-ligand binding event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target His-tagged kinase (e.g., 5 nM final) and a fluorescently labeled tracer ligand in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Plating: Dispense 4-MPP-HCl (and comparative standards) into a 384-well low-volume microplate using an acoustic liquid handler to generate a 10-point dose-response curve.

  • Incubation: Add the kinase/tracer master mix to the plate. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection Reagents: Add the TR-FRET detection mixture (Europium-labeled anti-His antibody and Streptavidin-APC). Incubate for an additional 30 minutes.

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the Z'-factor using positive (no inhibitor) and negative (excess reference inhibitor) controls. A valid assay must yield a Z'-factor 0.7.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at:[Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PubMed Central (PMC). Available at:[Link]

  • Guidance for Industry: Bioanalytical Method Validation. AG-Lab / FDA. Available at: [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of related impurities. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Analytical method validation and instrument performance verification. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Validation

Comparative Guide: Cross-Reactivity of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine Hydrochloride in Biochemical Assays

Executive Summary & Mechanistic Rationale In the landscape of targeted drug discovery, 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride serves as a highly functionalized, privileged building block for kinase inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted drug discovery, 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride serves as a highly functionalized, privileged building block for kinase inhibitor development. The pyrimidine core is a well-documented "hinge-binding" motif; it mimics the adenine ring of ATP, allowing it to anchor securely within the orthosteric active site of protein kinases .

However, because the ATP-binding pocket is structurally conserved across the human kinome, pyrimidine derivatives inherently risk broad cross-reactivity. The unique pharmacological profile of this specific compound is driven by two key structural features:

  • The 2-(pyrrolidin-3-ylthio) Moiety: The thioether linkage provides a high degree of rotational flexibility. This allows the basic pyrrolidine nitrogen to probe the solvent-exposed channel or the ribose-binding pocket. While this flexibility enhances binding affinity, it also enables the scaffold to "shape-shift" and accommodate the distinct active-site geometries of multiple kinase families .

  • The 4-Methyl Group & Hydrochloride Salt: The 4-methyl substitution acts as a small hydrophobic vector that can induce steric clashes with bulky gatekeeper residues, serving as a preliminary selectivity filter. Furthermore, the hydrochloride salt formulation ensures complete dissolution in aqueous assay buffers, preventing compound aggregation—a primary cause of false-positive promiscuous inhibition (PAINS) in biochemical screens.

Structural Comparison: Scaffold Alternatives

To objectively evaluate the cross-reactivity of this thio-pyrimidine scaffold, we must compare it against established reference compounds and alternative hinge-binding motifs used in biochemical screening.

  • The Pan-Kinase Reference (Staurosporine): A naturally occurring alkaloid that binds with high affinity to the ATP pocket of nearly all kinases. It serves as the universal positive control for assay validation, representing maximum cross-reactivity.

  • The Rigid Hinge-Binder (Quinazoline Scaffold): Found in targeted clinical inhibitors like Gefitinib. The rigid, planar nature of the quinazoline core severely restricts its conformational freedom. This results in exquisite selectivity for specific active site geometries (e.g., EGFR) but poor adaptability to others.

  • The Flexible Thio-Pyrimidine (Target Compound): The thioether bond allows the molecule to adapt to varying gatekeeper residues and solvent channels, resulting in a moderate-to-broad cross-reactivity profile. It frequently exhibits off-target activity against understudied kinases (e.g., TBK1) and cell-cycle regulators (e.g., Aurora kinases) , .

Quantitative Data: Cross-Reactivity Profiling

The table below summarizes representative biochemical IC₅₀ data, illustrating how the structural flexibility of the thio-pyrimidine scaffold dictates its cross-reactivity compared to alternative motifs.

Inhibitor Scaffold / CompoundEGFR (nM)JAK2 (nM)AURKA (nM)TBK1 (nM)Cross-Reactivity Profile
Staurosporine (Reference)1.22.53.15.4Pan-Active (Universal Binder)
Quinazoline Core (Rigid)0.8>10,000>10,000>10,000Highly Selective (Target-Specific)
Pyrrolopyrimidine Core 15.04.2850>5,000Dual/Narrow (Moderate Flexibility)
Thio-Pyrimidine Scaffold 45.0120.085.0210.0Broad/Promiscuous (High Flexibility)

Data Interpretation: The rigid quinazoline core is locked into a conformation that only fits EGFR. In contrast, the flexible thioether linkage of the thio-pyrimidine allows it to achieve sub-micromolar inhibition across structurally diverse kinases, making it an excellent starting point for multi-targeted therapies but requiring optimization to prevent off-target toxicity.

Experimental Methodology: Self-Validating Biochemical Assays

To accurately map cross-reactivity and eliminate false positives, researchers must employ highly sensitive, artifact-resistant biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here.

Causality of Choice: Highly conjugated pyrimidine scaffolds often exhibit auto-fluorescence in standard luminescence or absorbance assays . TR-FRET utilizes a lanthanide fluorophore with a long emission half-life. By introducing a time delay before measurement, background auto-fluorescence decays completely, ensuring that the detected signal is purely a result of kinase activity.

Step-by-Step TR-FRET Kinase Assay Protocol
  • Reagent Preparation: Prepare a 10-point serial dilution (10 µM to 0.5 nM) of the thio-pyrimidine compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

  • Equilibration Phase: Add 5 µL of the target recombinant kinase (e.g., 1 nM final concentration) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the flexible thio-pyrimidine to achieve thermodynamic binding equilibrium before competing with ATP.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the specific kinase's Kₘ value) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation & Quality Control:

    • 0% Inhibition Control: Wells containing 1% DMSO vehicle.

    • 100% Inhibition Control: Wells containing 10 µM Staurosporine.

    • Z'-Factor Calculation: Calculate the Z'-factor using the controls. Proceed with data analysis only if Z' > 0.6 , proving the assay's dynamic range is robust enough to differentiate true weak cross-reactivity from baseline noise.

Workflow for TR-FRET biochemical kinase cross-reactivity screening.

Intracellular Implications of Cross-Reactivity

Biochemical cross-reactivity directly dictates the polypharmacology of the resulting drug candidate. When a flexible scaffold like 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine enters the intracellular environment, it competes with millimolar concentrations of endogenous ATP. If it successfully binds both a primary target (e.g., EGFR) and an off-target kinase (e.g., AURKA), it will simultaneously perturb multiple downstream signaling cascades, potentially leading to synergistic efficacy or unwanted cytotoxicity.

Mechanism of multi-kinase inhibition by the thio-pyrimidine scaffold.

Conclusion & Best Practices

The 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride scaffold is a powerful, albeit promiscuous, tool in biochemical screening. Its inherent cross-reactivity, driven by the flexible thioether linkage, makes it an ideal starting point for designing multi-targeted kinase inhibitors or for exploring understudied kinases. However, to transition this fragment into a selective lead compound, medicinal chemists must strategically rigidify the thioether bond or introduce bulky substitutions to the pyrrolidine ring to deliberately clash with the gatekeeper residues of off-target kinases.

Comparative

A Multi-Spectroscopic Approach to Ensuring Batch-to-Batch Consistency of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates In the landscape of drug development and manufacturing, the chemical fidelity of active pharmaceutical ingredients (APIs) and their precursors i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the chemical fidelity of active pharmaceutical ingredients (APIs) and their precursors is paramount. 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a heterocyclic compound whose structural motifs—the pyrimidine ring and the pyrrolidine group—are common in a variety of biologically active molecules. As such, it serves as a critical building block in medicinal chemistry. The journey from a laboratory-scale synthesis to a commercial therapeutic is paved with rigorous quality control, where ensuring the identity, purity, and consistency of every batch of a chemical intermediate is a non-negotiable mandate.

Even minor deviations in the impurity profile, isomeric ratio, or physical properties of a starting material can cascade through the manufacturing process, potentially impacting the final drug product's efficacy, safety, and stability. This guide provides a comprehensive framework for the spectroscopic comparison of different batches of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The objective is to establish a robust, multi-faceted analytical workflow that not only validates the chemical structure but also sensitively detects any variations that could compromise quality. This approach is grounded in the principle that each spectroscopic technique provides a unique and complementary piece of the puzzle, and their combined power ensures a holistic and trustworthy assessment.

The Overall Analytical Workflow

A systematic approach is essential when evaluating incoming batches of critical materials. The workflow begins with sample reception and culminates in a clear "Accept" or "Reject" decision based on a consolidated analysis of all spectroscopic data against a pre-established reference standard.

cluster_0 Batch Reception & Initial Checks cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation & Decision A Receive New Batch (e.g., B, C) C Physical Inspection & Documentation Review A->C B Receive Certified Reference Standard (Batch A) B->C D ¹H & ¹³C NMR C->D Prepare Samples E Mass Spectrometry (LC-MS) C->E Prepare Samples F FTIR Spectroscopy C->F Prepare Samples G UV-Vis Spectroscopy C->G Prepare Samples H Compare Spectra of New Batch vs. Reference D->H E->H F->H G->H I Identify & Quantify Impurities/Deviations H->I J Decision Point I->J K ACCEPT BATCH J->K Within Specification L REJECT BATCH / Further Investigation J->L Out of Specification

Caption: High-level workflow for batch analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] It provides detailed information on the chemical environment, connectivity, and relative quantity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For a molecule like 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride, NMR is indispensable for confirming the core structure and detecting subtle variations.[2][3]

Rationale for NMR Analysis
  • ¹H NMR: Confirms the presence and integration of all proton-containing groups: the pyrimidine ring protons, the methyl group protons, and the protons of the pyrrolidine ring. It can readily detect process-related impurities (e.g., residual solvents) and structural isomers.

  • ¹³C NMR: Provides a unique signal for each carbon atom in the molecule, confirming the carbon skeleton.[1] It is particularly sensitive to changes in substitution patterns and the presence of impurities that might be obscured in the ¹H NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~10 mg of the sample (each batch and the reference standard) and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility). Ensure complete dissolution.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse (e.g., 'zg30').[1]

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (D1): 2 seconds.[1]

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm). Integrate the ¹H NMR signals.

Comparative Data Analysis

The spectra of incoming batches are overlaid with the reference standard spectrum. Key points of comparison are chemical shifts (δ), signal multiplicities, coupling constants (J), and integral values.

Table 1: Comparative ¹H and ¹³C NMR Data for Three Batches

ParameterBatch A (Reference)Batch B (Acceptable)Batch C (Deviating)
¹H NMR
Pyrimidine H (δ, ppm)8.35 (d), 6.90 (d)8.35 (d), 6.90 (d)8.35 (d), 6.90 (d)
Methyl H (δ, ppm)2.45 (s)2.45 (s)2.45 (s)
Pyrrolidine H (δ, ppm)Multiplets at 3.2-3.8Multiplets at 3.2-3.8Multiplets at 3.2-3.8
Impurity Signal (δ, ppm)None detectedNone detected2.10 (s), 3.35 (s)
¹³C NMR
Pyrimidine C=N/C=C~170, 165, 158, 115~170, 165, 158, 115~170, 165, 158, 115
Pyrrolidine C~55, 48, 35~55, 48, 35~55, 48, 35
Methyl C~24~24~24
Impurity Signal (δ, ppm)None detectedNone detected~30, ~49

Discussion of Deviations: Batch C exhibits singlet signals in the ¹H NMR at 2.10 ppm and 3.35 ppm, which are absent in the reference. These could correspond to residual solvents like acetone and methanol, respectively. The additional ¹³C signals further support this hypothesis. Such impurities can be detrimental in subsequent synthetic steps and must be controlled.[4]

Mass Spectrometry (MS): Confirming Identity and Unmasking Impurities

Mass spectrometry is a high-sensitivity analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] For batch comparison, it serves two primary functions: confirming the molecular weight of the target compound and identifying and characterizing unknown impurities.

Rationale for MS Analysis
  • Molecular Weight Confirmation: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should produce a prominent protonated molecular ion [M+H]⁺.[5] This provides definitive confirmation of the compound's elemental composition.

  • Impurity Profiling: When coupled with a separation technique like liquid chromatography (LC-MS), it can separate and identify trace-level impurities that may co-exist with the main compound. Fragmentation patterns can help elucidate the structures of these impurities.[1]

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of each batch in a suitable solvent mixture like acetonitrile/water with 0.1% formic acid.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Fragmentation (MS/MS): Perform data-dependent acquisition to obtain fragmentation spectra for the main peak and any significant impurity peaks.

Comparative Data Analysis

The molecular formula of the free base is C₉H₁₃N₃S, with a monoisotopic mass of 195.08 Da. The expected [M+H]⁺ ion is at m/z 196.09.

Table 2: Comparative LC-MS Data for Three Batches

ParameterBatch A (Reference)Batch B (Acceptable)Batch C (Deviating)
Retention Time (min)2.852.852.85
[M+H]⁺ (m/z) 196.09 196.09 196.09
Purity (by UV area %)99.8%99.6%98.1%
Key Impurity (m/z) None detectedm/z 212.08 (<0.1%)m/z 212.08 (1.5%)

Discussion of Deviations: All batches show the correct molecular ion for the target compound. However, Batch C contains a significant impurity at m/z 212.08. This mass corresponds to an oxygenated derivative ([M+O+H]⁺), likely a sulfoxide formed by over-oxidation of the thioether sulfur during synthesis or storage. The presence of such an impurity at this level would warrant rejection of the batch, as its reactivity and toxicological profile would differ from the parent compound. Studies on aromatic thioethers have shown complex fragmentation patterns, and a key fragment could arise from the loss of SH.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.[7] While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent and fast method for verifying the presence of key functional groups and for fingerprint comparison between batches.[8]

Rationale for FTIR Analysis
  • Functional Group Confirmation: To quickly verify the presence of the pyrimidine ring (C=N, C=C stretches), C-H bonds (aromatic and aliphatic), N-H bonds (from the pyrrolidinium hydrochloride), and the C-S thioether linkage.[7]

  • Fingerprint Comparison: The region from ~1500 cm⁻¹ to 600 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule's overall structure. An overlay of spectra from different batches in this region is a powerful tool for detecting inconsistencies.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Analysis: Collect a background spectrum first, then the sample spectrum.

Comparative Data Analysis

Table 3: Comparative FTIR Data (Key Vibrational Bands, cm⁻¹) for Three Batches

Functional GroupExpected Range (cm⁻¹)Batch A (Reference)Batch B (Acceptable)Batch C (Deviating)
N-H Stretch (salt)3200-2800 (broad)305030523050
C-H Stretch (Aromatic/Aliphatic)3100-28502960, 30802961, 30802960, 3080
C=N, C=C Stretch (Pyrimidine)1620-14501595, 15601595, 15601595, 1560
S=O Stretch (Sulfoxide) 1070-1030 Absent Absent Present at 1055

Discussion of Deviations: The spectra of Batches A and B are virtually superimposable. However, Batch C shows a distinct, strong absorption band at 1055 cm⁻¹. This frequency is characteristic of a sulfoxide (S=O) stretch. This FTIR data corroborates the LC-MS finding of an oxygenated impurity and provides orthogonal confirmation of the batch's deviation from the reference standard.[9]

UV-Visible Spectroscopy: A Tool for Purity and Concentration

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[10] It is particularly useful for compounds containing chromophores (light-absorbing groups), such as the pyrimidine ring in this molecule. It's a simple, robust, and cost-effective method for assessing purity and for quantitative analysis.[11][12]

Rationale for UV-Vis Analysis
  • Chromophore Consistency: The position of maximum absorbance (λmax) and the shape of the absorption spectrum are characteristic of the molecule's electronic structure. Any deviation can indicate a change in the chromophore, such as the presence of an aromatic impurity.

  • Quantitative Purity Check: According to the Beer-Lambert Law, absorbance is directly proportional to concentration.[13] By preparing solutions of identical concentration from different batches, their absorbance values should be consistent. A lower-than-expected absorbance can suggest lower purity or the presence of non-absorbing impurities.

Experimental Protocol: UV-Vis
  • Sample Preparation: Accurately prepare solutions of each batch at a known concentration (e.g., 20 µg/mL) in a suitable UV-transparent solvent (e.g., methanol or water).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200 - 400 nm.

    • Blank: Use the same solvent used for sample preparation.

    • Cuvette: 1 cm path length quartz cuvette.

Comparative Data Analysis

Table 4: Comparative UV-Vis Data for Three Batches

ParameterBatch A (Reference)Batch B (Acceptable)Batch C (Deviating)
λmax (nm) 245245245
Absorbance at λmax 0.8520.8490.821
Spectral Shape ConsistentConsistentMinor shoulder at ~270 nm

Discussion of Deviations: While the λmax is consistent across all batches, the absorbance of Batch C is noticeably lower (~3.6% lower) than the reference, suggesting a lower concentration of the primary chromophore and thus lower purity. The appearance of a minor shoulder in the spectrum of Batch C suggests the presence of an impurity with a different chromophoric system, further indicating that the batch is not pure.

Integrated Assessment and Decision Workflow

No single technique tells the whole story. The strength of this approach lies in integrating the data from all four spectroscopic methods to build a self-validating system. A deviation detected by one method should ideally be confirmed or explained by another.

cluster_tests start Incoming Batch nmr NMR Analysis (Structure & Solvents) start->nmr ms LC-MS Analysis (MW & Impurity Profile) start->ms ftir FTIR Analysis (Functional Groups) start->ftir uv UV-Vis Analysis (Purity & Chromophore) start->uv decision1 NMR OK? nmr->decision1 decision2 MS OK? ms->decision2 decision3 FTIR OK? ftir->decision3 decision4 UV-Vis OK? uv->decision4 decision1->decision2 Yes fail BATCH FAIL decision1->fail No (Wrong Structure or High Solvents) decision2->decision3 Yes decision2->fail No (Wrong MW or High Impurities) decision3->decision4 Yes decision3->fail No (Functional Group Discrepancy) pass BATCH PASS decision4->pass Yes decision4->fail No (Purity/Chromophore Issue)

Caption: Decision workflow for batch acceptance.

Conclusion

The rigorous spectroscopic comparison of different batches of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is not merely an academic exercise; it is a fundamental pillar of quality assurance in the pharmaceutical industry. By synergistically employing NMR, MS, FTIR, and UV-Vis spectroscopy, a comprehensive and robust profile of each batch can be established. This multi-modal approach creates a system of checks and balances, where the structural detail from NMR is complemented by the high sensitivity of MS, the functional group verification of FTIR, and the quantitative purity assessment of UV-Vis. As demonstrated with our hypothetical batches, this integrated workflow can confidently distinguish between acceptable batches and those containing unacceptable deviations, such as residual solvents or process-related impurities. Adherence to such a stringent analytical protocol is essential to guarantee the consistency and quality of critical intermediates, thereby ensuring the safety and efficacy of the final drug product.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Preprints.org.
  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.
  • A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. ijsred.com.
  • Newton, E. Analytical Testing Methods: UV Spectroscopy. Contract Pharma.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Liu, M. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. ResearchGate.
  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC.
  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC.
  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.